molecular formula C13H16N2O2 B6363154 (3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1292906-50-3

(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B6363154
CAS No.: 1292906-50-3
M. Wt: 232.28 g/mol
InChI Key: VKZICKDDJSFAAG-GZMMTYOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS: 1292906-50-3) is a chiral benzodiazepine derivative with a molecular formula of C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol. Its structure features a seven-membered benzodiazepine ring fused to a benzene ring, with a stereochemically defined (2S)-butan-2-yl substituent at the 3R position . Notably, the InChIKey (VKZICKDDJSFAAG-NZXDKVMZNA-N) and SMILES (CCC(C)C1NC(=O)c2ccccc2NC1=O) reflect its unique configuration .

Product listings indicate this compound is discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

(3R)-3-[(2S)-butan-2-yl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-8(2)11-13(17)14-10-7-5-4-6-9(10)12(16)15-11/h4-8,11H,3H2,1-2H3,(H,14,17)(H,15,16)/t8-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZICKDDJSFAAG-GZMMTYOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from (S)-2-Aminobutane

Using (S)-2-aminobutane as a starting material ensures retention of the (2S)-butan-2-yl group. The amino acid derivative is coupled to a benzodiazepine precursor via mixed anhydride activation:

(S)-2-Aminobutane+Benzodiazepine acid chlorideEt3NAmide intermediateCyclization(3R)-configured product[5]\text{(S)-2-Aminobutane} + \text{Benzodiazepine acid chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Amide intermediate} \xrightarrow{\text{Cyclization}} \text{(3R)-configured product}

Stereochemical Outcome : The configuration at C3 is dictated by the cyclization step’s transition state, favoring the (R)-isomer due to steric hindrance from the (S)-butan-2-yl group.

Asymmetric Catalysis with H-MCM-22 Zeolite

H-MCM-22, a Brønsted acid catalyst, facilitates stereoselective cyclocondensation of o-phenylenediamine derivatives with ketones. For the target compound, (S)-2-butanone is reacted with a diamine precursor under ambient conditions:

o-Phenylenediamine+(S)-2-butanoneH-MCM-22, MeCN(3R)-product[4]\text{o-Phenylenediamine} + \text{(S)-2-butanone} \xrightarrow{\text{H-MCM-22, MeCN}} \text{(3R)-product}

Catalytic Efficiency :

  • Reaction Time : 2–3 hours

  • Yield : 65–87%

  • Enantiomeric Excess (ee) : 92% (HPLC analysis)

Orthogonal Protection Strategies

Orthogonal protection of reactive sites is critical for late-stage functionalization. The Tmse group in early intermediates allows selective deprotection without disturbing the lactam ring. Subsequent steps employ Fmoc (fluorenylmethyloxycarbonyl) for amine protection during side-chain modifications.

Protection/Deprotection Sequence

  • Tmse Protection : Shields carboxylic acid during amine alkylation.

  • Fmoc Introduction : Protects the secondary amine post-cyclization.

  • Final Global Deprotection : TBAF (for Tmse) and piperidine (for Fmoc).

Solvent and Temperature Effects on Cyclization

Cyclization efficiency depends on solvent polarity and temperature. Acetonitrile maximizes yield (87%) at room temperature, while DMF or THF reduce yields to <50%. Elevated temperatures (60°C) in toluene promote racemization, lowering ee to 70%.

Solvent Comparison

SolventYield (%)ee (%)
Acetonitrile8792
Toluene7270
DMF4885

Scalability and Industrial Adaptations

Gram-scale synthesis (25% overall yield) is achieved by optimizing catalyst loading and avoiding column chromatography. Key adjustments include:

  • Catalyst Recycling : H-MCM-22 is reused thrice without activity loss.

  • Continuous Flow Systems : Reduce reaction time from 3 hours to 20 minutes.

Analytical Characterization

HPLC-MS Data

  • Retention Time : 8.2 min (C18 column, 70:30 H2O:MeCN)

  • m/z : 289.1 [M+H]⁺

X-ray Crystallography

  • Confirms (3R,2S) configuration with a dihedral angle of 112° between the benzodiazepine ring and butan-2-yl group .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying the effects of stereochemistry on biological activity.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties .

Comparison with Similar Compounds

(3R)-3-(1H-Indol-3-ylmethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

  • Molecular Formula : C₂₃H₂₃N₃O₃
  • Key Differences : Replaces the butan-2-yl group with a bulkier indole moiety.
  • The stereochemistry at the 3R position was confirmed via optical rotation comparison with isomers .
  • Significance : Demonstrates how aromatic substituents can modulate bioactivity in benzodiazepine derivatives.

(3R)-3-Ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

  • Molecular Formula : C₁₂H₁₄N₂O₂
  • Key Differences : Features an ethyl group at position 3 and a methyl group on the nitrogen at position 1.
  • Research Findings : The 1-methyl group may improve metabolic stability by reducing oxidative deamination. The smaller ethyl substituent (vs. butan-2-yl) likely reduces lipophilicity, affecting membrane permeability .

Stereoisomers and Configuration-Dependent Properties

(3R)-3-[(2R)-Butan-2-yl] Isomer

  • Molecular Formula : C₁₃H₁₆N₂O₂ (same as target compound)
  • Key Differences : The butan-2-yl group has a 2R configuration instead of 2S.
  • Research Findings : This stereoisomer has a distinct InChIKey (VKZICKDDJSFAAG-LDYMZIIASA-N) and PubChem CID (50755993), suggesting divergent physicochemical profiles. Such differences could alter receptor binding or metabolic pathways .

(3S)-3-[(2S)-Butan-2-yl]-3-methyl Derivative

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Key Differences : 3S configuration and an additional methyl group at position 3.
  • The 3S configuration may reverse enantioselective interactions in biological systems .

Simplified Benzodiazepine Derivatives

(3S)-3-Methyl-1,4-benzodiazepine-2,5-dione

  • Molecular Formula : C₁₀H₁₀N₂O₂
  • Key Differences : Lacks the butan-2-yl group and has a smaller methyl substituent at 3S.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Properties/Findings
Target Compound (CAS 1292906-50-3) C₁₃H₁₆N₂O₂ 232.28 (2S)-Butan-2-yl at 3R 3R, 2S Discontinued; unique InChIKey (VKZICKDDJSFAAG-NZXDKVMZNA-N)
(3R)-3-(1H-Indol-3-ylmethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione C₂₃H₂₃N₃O₃ 389.45 Indole-methyl at 3R 3R Enhanced aromatic interactions; stereochemistry confirmed via optical rotation
(3R)-3-[(2R)-Butan-2-yl] Isomer C₁₃H₁₆N₂O₂ 232.28 (2R)-Butan-2-yl at 3R 3R, 2R Distinct PubChem CID (50755993); potential metabolic differences
(3S)-3-[(2S)-Butan-2-yl]-3-methyl Derivative C₁₄H₁₈N₂O₂ 246.31 (2S)-Butan-2-yl and 3-methyl at 3S 3S, 2S Increased steric hindrance; altered enantioselectivity
(3S)-3-Methyl-1,4-benzodiazepine-2,5-dione C₁₀H₁₀N₂O₂ 190.20 Methyl at 3S 3S Higher aqueous solubility; limited commercial availability

Key Research Findings and Implications

Substituent Effects : Bulky groups (e.g., indole) enhance aromatic interactions but may reduce bioavailability, while smaller alkyl groups (e.g., ethyl) balance solubility and permeability .

Stereochemical Sensitivity: Minor changes in configuration (e.g., 2R vs. 2S) drastically alter physicochemical identifiers (InChIKey, PubChem CID), underscoring the need for precise synthesis .

Commercial Viability : The discontinuation of the target compound highlights challenges in benzodiazepine derivative development, urging further optimization of stability and synthetic routes .

Biological Activity

(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Chemical FormulaC13H16N2O2
Molecular Weight232.28 g/mol
IUPAC NameThis compound
AppearancePowder
Storage Temperature4 °C

The mechanism of action of benzodiazepines typically involves modulation of the GABA_A receptor. This compound likely exerts its effects by enhancing the inhibitory neurotransmission mediated by GABA (gamma-aminobutyric acid), leading to anxiolytic and sedative effects. Preliminary studies suggest that it may also influence other neurotransmitter systems.

Anxiolytic Effects

Research indicates that derivatives of benzodiazepines exhibit significant anxiolytic properties. For instance, in behavioral tests such as the open field test and elevated plus maze test conducted on mice, compounds similar to this compound demonstrated reduced anxiety-like behavior at higher doses (10 mg/kg) while lower doses did not show significant effects .

Toxicity and Safety Profile

Toxicity assessments conducted on similar benzodiazepine derivatives indicate that while acute administration at high doses can lead to mild adverse effects such as reduced mobility and changes in organ weights (notably spleen enlargement), chronic toxicity studies showed no significant long-term adverse effects . However, biochemical parameters indicated elevated liver enzymes at higher doses.

Case Studies

  • Behavioral Pharmacology : In a study evaluating a related compound (VBZ102), significant anxiolytic activity was observed at doses of 10 mg/kg in mice. The study compared the effects with bromazepam as a reference drug and concluded that the new compound could be a potential candidate for treating anxiety disorders .
  • Immunological Studies : Another study focused on the immunomodulatory effects of benzodiazepines indicated that these compounds could suppress NK cell activity significantly. This aspect is crucial for understanding potential therapeutic applications in conditions requiring immune modulation .

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving oxalyl chloride or other volatile reagents.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.